![molecular formula C14H21FN2O2S B2453096 1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea CAS No. 2320210-37-3](/img/structure/B2453096.png)
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FMU-3 and belongs to the class of urea derivatives. The unique structure of FMU-3 makes it a promising candidate for use in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This, in turn, disrupts the normal cell division process, leading to cell death. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs.
Biochemical and Physiological Effects
FMU-3 has been shown to possess a range of biochemical and physiological effects. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties. Additionally, FMU-3 has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
FMU-3 has several advantages for use in laboratory experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. Additionally, FMU-3 exhibits potent activity against various cancer cell lines, making it a useful tool for studying the mechanism of action of cancer drugs. However, FMU-3 also has certain limitations. The compound is relatively expensive, which can limit its use in certain experiments. Additionally, the synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on FMU-3. One potential direction is the development of new cancer drugs based on the structure of FMU-3. The unique mechanism of action of FMU-3 makes it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of FMU-3. This could lead to the development of new drugs for the treatment of various diseases. Finally, the synthesis of FMU-3 could be optimized to reduce the cost and increase the yield of the compound.
合成法
The synthesis of FMU-3 involves a series of chemical reactions that require specific conditions and reagents. The most common method for synthesizing FMU-3 involves the reaction of 4-fluorobenzylamine with 2-methoxy-4-methylsulfanylbutyl isocyanate. The resulting product is then treated with hydrochloric acid to yield FMU-3. The synthesis of FMU-3 is a complex process that requires specialized equipment and expertise.
科学的研究の応用
FMU-3 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of FMU-3 is in the field of medicinal chemistry. Studies have shown that FMU-3 exhibits potent antitumor activity against various cancer cell lines. The mechanism of action of FMU-3 involves the inhibition of tubulin polymerization, which is essential for cell division. FMU-3 has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-19-13(7-8-20-2)10-17-14(18)16-9-11-3-5-12(15)6-4-11/h3-6,13H,7-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIXLBJWIXSMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)
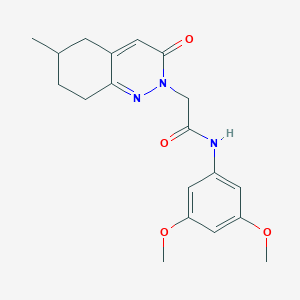
![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)
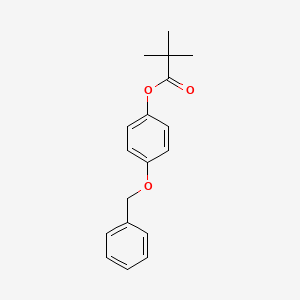
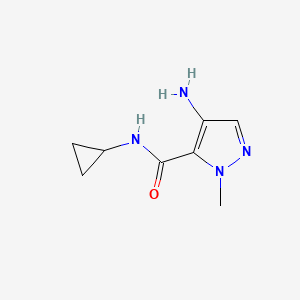
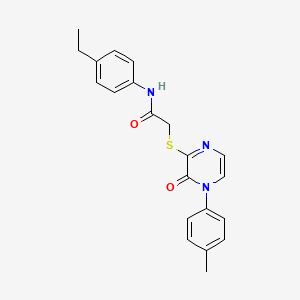
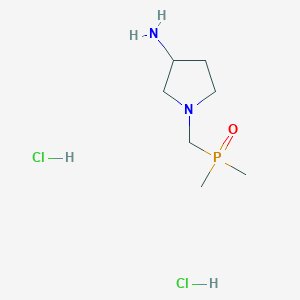

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(3-bromo-2-chloropyridin-4-yl)methanone](/img/structure/B2453032.png)
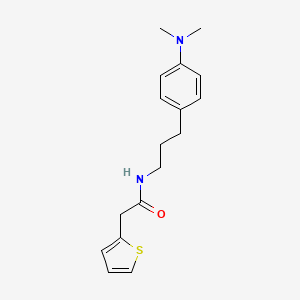
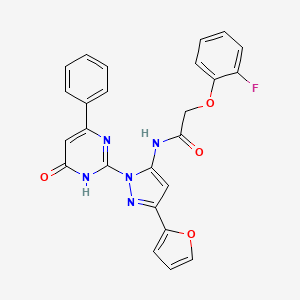
![2-methyl-1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B2453036.png)